molecular formula C19H23NO6 B2540732 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 1017657-67-8

4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2540732
CAS No.: 1017657-67-8
M. Wt: 361.394
InChI Key: UJNPWXGPPQUSMS-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is an intriguing compound with a diverse range of chemical, biological, and industrial applications. This complex organic molecule consists of multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves a multi-step process:

  • Starting Materials: : The synthesis often begins with readily available starting materials such as cyclopropanecarboxylic acid, 3,4-dimethoxybenzaldehyde, and 2-methoxyethylamine.

  • Key Reactions

    • Condensation Reaction: : The condensation of cyclopropanecarboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst forms an intermediate product.

    • Reduction Reaction: : Reduction of the intermediate product using reducing agents like sodium borohydride results in the formation of the desired alcohol.

    • Cyclization: : Cyclization of the alcohol with 2-methoxyethylamine forms the final product, this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for efficiency and cost-effectiveness. This often involves:

  • Optimization of Reaction Conditions: : Adjusting temperature, pressure, and reaction time to maximize yield.

  • Catalyst Selection: : Utilizing catalysts that enhance reaction rates and selectivity.

  • Purification Techniques: : Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound undergoes several types of reactions, including:

  • Oxidation: : Oxidation reactions can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can further reduce the carbonyl group, forming secondary alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed

  • Oxidation: : Ketones or aldehydes depending on the specific conditions.

  • Reduction: : Secondary alcohols or alkanes.

  • Substitution: : A variety of substituted products with different functional groups.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : The compound serves as a precursor for the synthesis of various derivatives used in chemical research.

  • Catalyst Studies: : Researchers study its behavior in catalytic processes to develop new reaction pathways.

Biology

  • Enzyme Inhibition: : Investigations into its potential as an enzyme inhibitor for specific biological pathways.

  • Biological Assays: : Utilized in assays to study its effects on cellular processes.

Medicine

  • Drug Development:

  • Pharmacological Studies: : Analysis of its interactions with biological targets to understand its pharmacological properties.

Industry

  • Material Science: : Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: : Interacts with specific enzymes, receptors, or proteins to modulate biological processes.

  • Pathways Involved: : Engages in pathways related to cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Unique Features

  • Structural Diversity: : The presence of multiple functional groups provides a unique chemical profile.

  • Versatility: : Its ability to undergo various chemical reactions sets it apart from simpler compounds.

Similar Compounds

  • 4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : A close structural analog with slight variations in functional groups.

  • 3-(Cyclopropanecarbonyl)-4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-pyrrole: : Another similar compound with differences in the position of the functional groups.

Properties

IUPAC Name

3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-24-9-8-20-16(12-6-7-13(25-2)14(10-12)26-3)15(18(22)19(20)23)17(21)11-4-5-11/h6-7,10-11,16,22H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNPWXGPPQUSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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